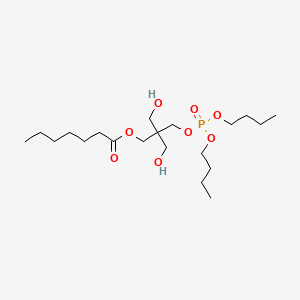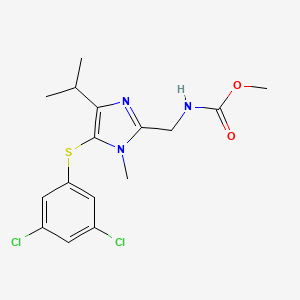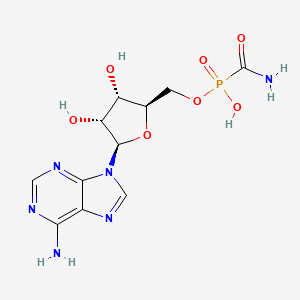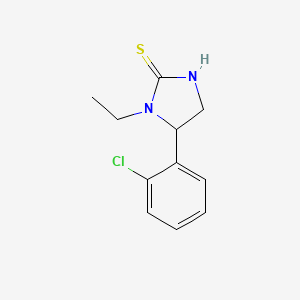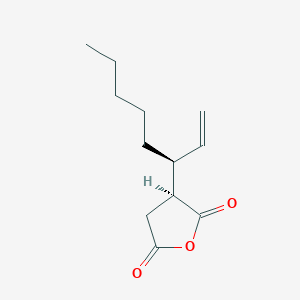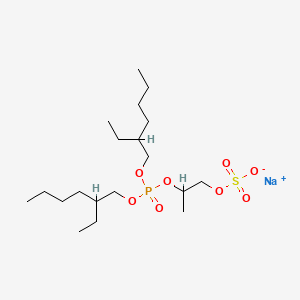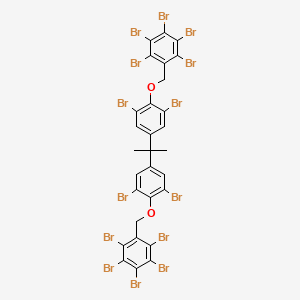
4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is a complex organic compound known for its significant bromine content. This compound is primarily used in various industrial applications due to its unique chemical properties, including its high thermal stability and flame retardant capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) typically involves multiple steps, starting with the bromination of anisole derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors to handle the corrosive nature of bromine. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated phenols, while reduction can yield less brominated derivatives .
Scientific Research Applications
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry due to its high bromine content.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Mechanism of Action
The mechanism by which 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) exerts its effects is primarily through its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals upon heating, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different structural properties.
Hexabromocyclododecane: Used in similar applications but has different environmental and health impact profiles.
Decabromodiphenyl ether: A widely used flame retardant with a different mechanism of action.
Uniqueness
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is unique due to its high bromine content and specific structural configuration, which provides superior flame retardant properties compared to some of its counterparts .
Properties
CAS No. |
66165-57-9 |
|---|---|
Molecular Formula |
C29H14Br14O2 |
Molecular Weight |
1513.1 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[[2,6-dibromo-4-[2-[3,5-dibromo-4-[(2,3,4,5,6-pentabromophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C29H14Br14O2/c1-29(2,9-3-13(30)27(14(31)4-9)44-7-11-17(34)21(38)25(42)22(39)18(11)35)10-5-15(32)28(16(33)6-10)45-8-12-19(36)23(40)26(43)24(41)20(12)37/h3-6H,7-8H2,1-2H3 |
InChI Key |
CAGMCUQGHVJVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


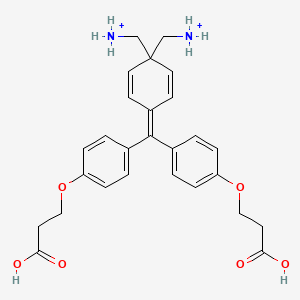

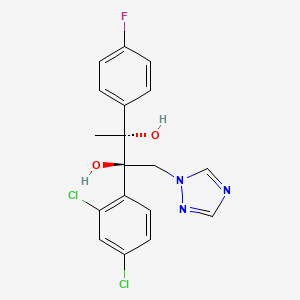
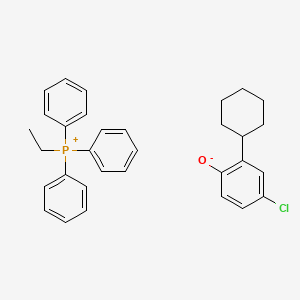
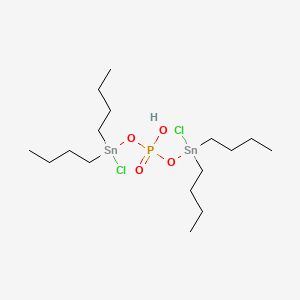
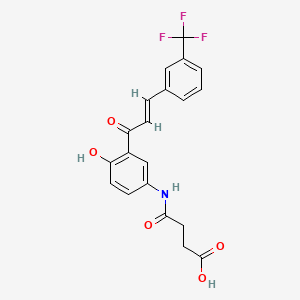
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

